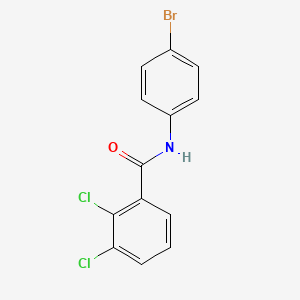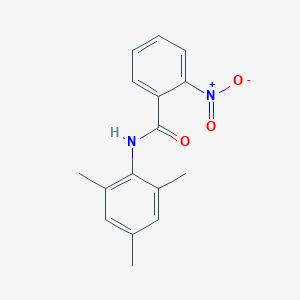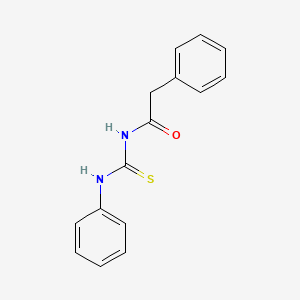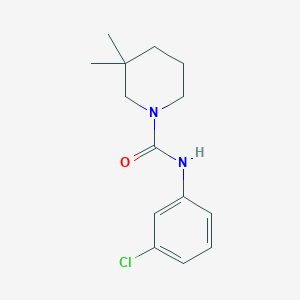
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate, also known as FGOA, is a chemical compound that belongs to the class of flavonoids. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is known to play a crucial role in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is known to regulate the antioxidant response.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT. In addition, this compound has been found to inhibit the activity of various cancer-related enzymes, such as MMP-9 and COX-2.
实验室实验的优点和局限性
One of the major advantages of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate is its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with this compound. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. In addition, the toxicity profile of this compound is not fully understood, which limits its clinical application.
未来方向
There are several future directions that can be explored in the field of 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate research. One of the future directions is to investigate the pharmacokinetics and toxicity profile of this compound in vivo. This will help to determine the safe and effective dose of this compound for clinical use. Another future direction is to investigate the potential of this compound as a chemopreventive agent. This will help to determine whether this compound can be used to prevent the development of cancer. Finally, the molecular mechanism of this compound action needs to be further elucidated to better understand its pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound that possesses potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions that can be explored in the field of this compound research.
合成方法
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate can be synthesized by the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to cyclization with the help of a catalyst. The final product is obtained after the purification process.
科学研究应用
3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. The anti-inflammatory activity of this compound has been demonstrated in various animal models of inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes.
The antioxidant activity of this compound has been demonstrated in vitro studies. It has been found to scavenge free radicals and protect cells from oxidative damage. The anticancer activity of this compound has been demonstrated in various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation.
属性
IUPAC Name |
[3-(4-fluorophenyl)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVCZRJCMIOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)

![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)




![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)